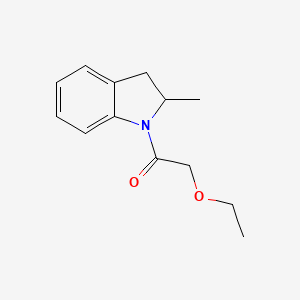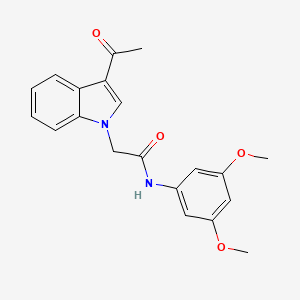
2-ethoxy-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals . This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs .
Preparation Methods
The synthesis of 2-ethoxy-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The reaction typically requires methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired indole derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-ethoxy-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The indole ring can undergo electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-ethoxy-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-ethoxy-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-ethoxy-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone can be compared with other indole derivatives, such as:
1H-Indol-2-yl derivatives: These compounds share the indole core but differ in their substituents, leading to variations in their biological activities.
2,3-dihydro-1H-indol-1-yl derivatives: These compounds have similar structures but may have different substituents at various positions on the indole ring.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-ethoxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C13H17NO2/c1-3-16-9-13(15)14-10(2)8-11-6-4-5-7-12(11)14/h4-7,10H,3,8-9H2,1-2H3 |
InChI Key |
FHMYYYAGGYHQER-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)N1C(CC2=CC=CC=C21)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Chlorophenyl)-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4-ol](/img/structure/B11027861.png)
![2-(2,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11027869.png)
![[4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl][4-(2-fluorophenyl)piperazin-1-yl]methanethione](/img/structure/B11027870.png)


![N-[2-(1H-indol-3-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B11027882.png)

![N-(4-chlorophenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11027889.png)
![(2E)-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B11027890.png)

![Methyl 4-{[(2,6-dimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B11027901.png)
![tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11027907.png)
![N-(4,8-dimethyl-2-quinazolinyl)-N''-[2-(methylamino)benzoyl]guanidine](/img/structure/B11027914.png)
![4-methyl-2-(propan-2-ylamino)-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B11027930.png)
